molecular formula C14H13Cl2NO2S B1299376 Propyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate CAS No. 351156-80-4

Propyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate

Cat. No.: B1299376
CAS No.: 351156-80-4
M. Wt: 330.2 g/mol
InChI Key: OFTBWUWBIXXGGA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Propyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets research-grade standards .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Propyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the synthesis of complex molecules .

Biology: In biological research, this compound is used to study the interactions of thiophene derivatives with biological macromolecules. It serves as a model compound for investigating the binding affinity and specificity of thiophene-based drugs .

Medicine: Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of Propyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiophene ring and dichlorophenyl group are key structural elements that facilitate binding to these targets. The amino group may participate in hydrogen bonding, while the ester group can enhance lipophilicity, aiding in membrane permeability .

Comparison with Similar Compounds

    Tipepidine: A thiophene derivative used as an antitussive agent.

    Tiquizium Bromide: A thiophene-based compound with antispasmodic properties.

    Timepidium Bromide: Another thiophene derivative used for its antispasmodic effects.

    Dorzolamide: A thiophene-containing drug used to treat glaucoma.

    Tioconazole: An antifungal agent with a thiophene ring.

    Citizolam: A thiophene-based anxiolytic agent.

    Sertaconazole Nitrate: An antifungal agent with a thiophene nucleus.

    Benocyclidine: A thiophene derivative with potential use in neuropharmacology

Uniqueness: Propyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a dichlorophenyl group on the thiophene ring allows for diverse chemical reactivity and potential biological activity .

Properties

IUPAC Name

propyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO2S/c1-2-5-19-14(18)12-9(7-20-13(12)17)8-3-4-10(15)11(16)6-8/h3-4,6-7H,2,5,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTBWUWBIXXGGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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